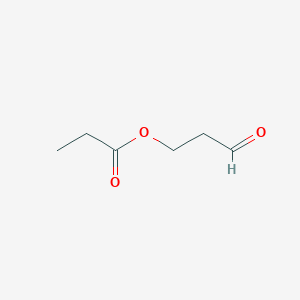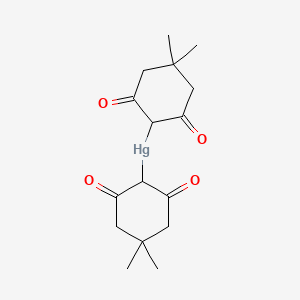![molecular formula C21Cl15N3S3 B14505983 2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine CAS No. 64181-67-5](/img/structure/B14505983.png)
2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine is a chemical compound known for its unique structure and properties It consists of a triazine ring substituted with three pentachlorophenylsulfanyl groups
Méthodes De Préparation
The synthesis of 2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine typically involves the reaction of pentachlorothiophenol with cyanuric chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the pentachlorophenylsulfanyl groups .
Analyse Des Réactions Chimiques
2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine involves its interaction with molecular targets through its sulfanyl groups. These groups can form bonds with various biological molecules, affecting their function. The triazine ring provides a stable scaffold that can interact with different pathways, making it a versatile compound for various applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine include:
Pentachloropyridine: Another perhalogenated compound with broad applications in organic synthesis.
s-Triazine derivatives: Compounds like 2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine, which are used in high-energy materials.
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of pentachlorophenylsulfanyl groups, which impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
64181-67-5 |
|---|---|
Formule moléculaire |
C21Cl15N3S3 |
Poids moléculaire |
922.2 g/mol |
Nom IUPAC |
2,4,6-tris[(2,3,4,5,6-pentachlorophenyl)sulfanyl]-1,3,5-triazine |
InChI |
InChI=1S/C21Cl15N3S3/c22-1-4(25)10(31)16(11(32)5(1)26)40-19-37-20(41-17-12(33)6(27)2(23)7(28)13(17)34)39-21(38-19)42-18-14(35)8(29)3(24)9(30)15(18)36 |
Clé InChI |
IZQUFGDEEIXRCW-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SC2=NC(=NC(=N2)SC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)SC4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


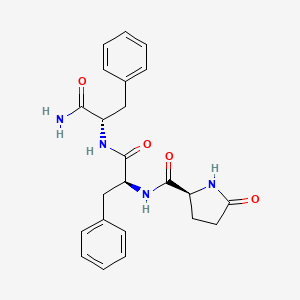
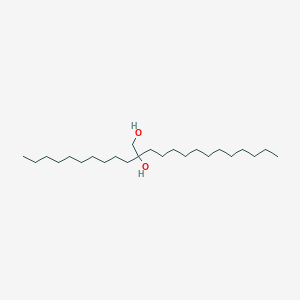
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
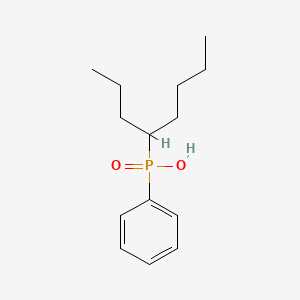

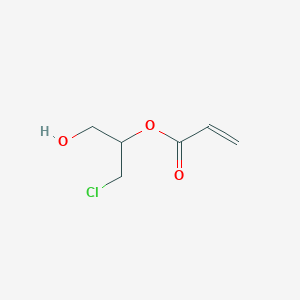

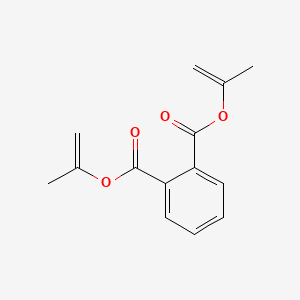
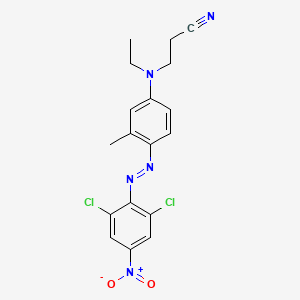
![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
